Physicochemical Profiling and Synthetic Utility of 4-Cyano-2-mercaptopyrimidine: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Utility of 4-Cyano-2-mercaptopyrimidine: A Comprehensive Technical Guide
Executive Summary & Structural Overview
4-Cyano-2-mercaptopyrimidine (CAS: 1330755-49-1) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, materials science, and the synthesis of complex organic architectures. Structurally, it combines an electron-deficient pyrimidine core with a polarizable mercapto (-SH) group at the C2 position and a strongly electron-withdrawing cyano (-C≡N) group at the C4 position. This unique electronic topology makes it an exceptional ambident nucleophile and a prime candidate for orthogonal functionalization in drug discovery pipelines.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed to empower researchers with actionable, mechanistically grounded insights.
Structural Dynamics: Tautomerism and Acid-Base Chemistry
Thiol-Thione Tautomeric Equilibrium
A defining characteristic of 2-mercaptopyrimidines is their tautomeric equilibrium between the thiol (aromatic) and thione (cyclic thioamide) forms. While the thiol form provides full aromatic stabilization, quantum mechanical calculations and Monte Carlo simulations demonstrate that in aqueous and polar environments, the thione tautomer is thermodynamically favored [1].
The differential Gibbs free energy (
pKa Shift and Ionization
The parent 2-mercaptopyrimidine exhibits a pKa of ~6.98 for the deprotonation of the thiol/thione moiety. However, the introduction of the C4-cyano group fundamentally alters the molecule's electronic landscape. The cyano group exerts powerful -I (inductive) and -M (mesomeric) effects, withdrawing electron density from the pyrimidine
This effect profoundly stabilizes the conjugate base (thiolate/thionolate anion) through extended resonance. Consequently, the pKa of 4-Cyano-2-mercaptopyrimidine is significantly lowered (estimated 4.5–5.5). At physiological pH (7.4), the molecule exists almost entirely in its ionized state, a critical factor for predicting its LogD and membrane permeability in pharmacokinetic models.
Physicochemical Data Summary
| Property | Value / Description | Impact on Experimental Design |
| Molecular Formula | C5H3N3S | - |
| Molecular Weight | 137.16 g/mol | - |
| CAS Number | 1330755-49-1 | - |
| Estimated pKa | 4.5 – 5.5 | Requires acidic workup (pH < 4) to isolate the neutral compound. |
| Estimated LogP | 0.5 – 1.0 | Soluble in polar aprotic solvents (DMF, DMSO, THF). |
| Tautomeric State | Thione (Major in polar media) | Influences spectroscopic signatures (e.g., C=S vs S-H in IR). |
Reactivity Profile: The Ambident Nucleophile
Upon deprotonation, 4-Cyano-2-mercaptopyrimidine forms a highly delocalized anion capable of reacting at either the sulfur or nitrogen atoms. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory , the sulfur atom acts as a "soft" nucleophile, while the ring nitrogens act as "hard" nucleophiles.
By carefully selecting the electrophile, solvent, and temperature, chemists can dictate the regioselectivity of the reaction. Furthermore, the mercapto group can be utilized in multi-component reactions, such as the synthesis of stable phosphonium ylides via reaction with dialkyl acetylenedicarboxylates and triphenylphosphine [2].
Fig 1: Tautomeric equilibrium and ambident reactivity pathways of 4-Cyano-2-mercaptopyrimidine.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate states provide clear visual or analytical cues to confirm reaction progress.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The C4-cyano group lowers the LUMO energy of the pyrimidine ring, making the C2 position highly susceptible to SNAr. However, the cyano group is prone to hydrolysis under basic conditions. Using Sodium Hydrosulfide (NaSH) at 0 °C provides strict kinetic control, ensuring quantitative chloride displacement while preserving the nitrile [3].
Fig 2: Step-by-step synthetic workflow for 4-Cyano-2-mercaptopyrimidine via SNAr.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of 2-chloro-4-cyanopyrimidine in anhydrous THF (0.2 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
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Nucleophilic Addition: Slowly add 1.2 eq of Sodium Hydrosulfide (NaSH) as a suspension in THF or a highly concentrated aqueous solution dropwise over 15 minutes. Self-Validation Cue: The solution will transition from colorless to a pale yellow suspension as the thiolate salt forms.
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Kinetic Stirring: Maintain the reaction at 0–5 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). Self-Validation Cue: Disappearance of the high-Rf starting material and appearance of a baseline spot (the highly polar thiolate salt).
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Quenching & Acidification: Quench the reaction with ice water. Slowly add 1M HCl until the pH reaches ~4.0. Causality: This pH is below the estimated pKa, ensuring the complete protonation of the thiolate to the neutral thione, which will precipitate out of the aqueous layer.
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Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.
Protocol B: Regioselective S-Alkylation
Mechanistic Rationale: To synthesize 2-(alkylthio)pyrimidine-4-carbonitriles, the soft sulfur nucleophile must be targeted. Using a polar aprotic solvent (DMF) strips the solvation shell from the anion, maximizing its nucleophilicity. Potassium carbonate (K₂CO₃) is used as a mild base to prevent side reactions.
Step-by-Step Methodology:
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Dissolve 1.0 eq of 4-Cyano-2-mercaptopyrimidine in anhydrous DMF (0.3 M).
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Add 1.5 eq of finely powdered K₂CO₃ and stir at room temperature for 15 minutes to generate the thionolate anion.
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Add 1.1 eq of the alkyl halide (e.g., Methyl Iodide) dropwise.
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Stir at room temperature for 3 hours. Causality: Avoiding heat prevents the thermodynamic rearrangement to the N-alkylated isomer.
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Quench with water to precipitate the S-alkylated product. Filter and wash with cold water.
Analytical Characterization
To confirm the structural integrity of 4-Cyano-2-mercaptopyrimidine, the following analytical signatures must be verified:
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Infrared Spectroscopy (IR): A sharp, distinct absorption band at ~2230 cm⁻¹ is mandatory, confirming the preservation of the C≡N bond. The absence of a strong S-H stretch (~2550 cm⁻¹) and the presence of N-H (~3100 cm⁻¹) and C=S (~1100-1200 cm⁻¹) stretches confirm the thione tautomer in the solid state.
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¹H NMR (DMSO-d6): The highly deshielded pyrimidine protons will appear as doublets in the aromatic region (typically
8.0 - 8.8 ppm). A broad singlet integrating to 1H at > 12.0 ppm corresponds to the N-H proton of the thione form (or S-H if tautomerism shifts in specific solvents). -
Mass Spectrometry (ESI-MS): In negative ion mode (ESI-), a strong peak at m/z 136.0 [M-H]⁻ will be observed, reflecting the facile deprotonation of the acidic thione proton.
References
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Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution: A Combined Monte Carlo and Quantum Mechanics Study The Journal of Physical Chemistry A (American Chemical Society) URL:[Link]
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One-pot synthesis of stable phosphonium ylides using 2-mercaptopyrimidine derivatives Journal of Sulfur Chemistry (Taylor & Francis) URL:[Link]
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2-Mercaptopyrimidine (General Synthesis and Handling) Organic Syntheses URL:[Link]
